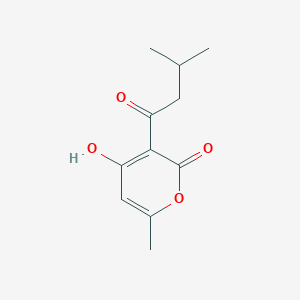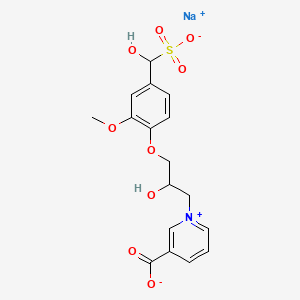
Pyridinium, 3-carboxy-1-(2-hydroxy-3-(4-(hydroxysulfomethyl)-2-methoxyphenoxy)propyl)-, inner salt, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 3-carboxy-1-(2-hydroxy-3-(4-(hydroxysulfomethyl)-2-methoxyphenoxy)propyl)-, inner salt, monosodium salt is a complex organic compound. It belongs to the class of pyridinium salts, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridinium ring, a carboxylic acid group, and a hydroxysulfomethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3-carboxy-1-(2-hydroxy-3-(4-(hydroxysulfomethyl)-2-methoxyphenoxy)propyl)-, inner salt, monosodium salt typically involves multiple steps. The process begins with the preparation of the pyridinium ring, followed by the introduction of the carboxylic acid group and the hydroxysulfomethyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can significantly enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 3-carboxy-1-(2-hydroxy-3-(4-(hydroxysulfomethyl)-2-methoxyphenoxy)propyl)-, inner salt, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products
The major products formed from these reactions vary depending on the type of reaction and the specific conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Pyridinium, 3-carboxy-1-(2-hydroxy-3-(4-(hydroxysulfomethyl)-2-methoxyphenoxy)propyl)-, inner salt, monosodium salt has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pyridinium, 3-carboxy-1-(2-hydroxy-3-(4-(hydroxysulfomethyl)-2-methoxyphenoxy)propyl)-, inner salt, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Pyridinium, 3-carboxy-1-(2-hydroxy-3-(4-(hydroxysulfomethyl)-2-methoxyphenoxy)propyl)-, inner salt, monosodium salt include other pyridinium salts with different substituents on the pyridinium ring. Examples include:
- Pyridinium chlorochromate
- Pyridinium bromide
- Pyridinium iodide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
68016-07-9 |
|---|---|
Fórmula molecular |
C17H18NNaO9S |
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
sodium;1-[2-hydroxy-3-[4-[hydroxy(sulfonato)methyl]-2-methoxyphenoxy]propyl]pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C17H19NO9S.Na/c1-26-15-7-11(17(22)28(23,24)25)4-5-14(15)27-10-13(19)9-18-6-2-3-12(8-18)16(20)21;/h2-8,13,17,19,22H,9-10H2,1H3,(H-,20,21,23,24,25);/q;+1/p-1 |
Clave InChI |
FLUHPABUEFAKIV-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=CC(=C1)C(O)S(=O)(=O)[O-])OCC(C[N+]2=CC=CC(=C2)C(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


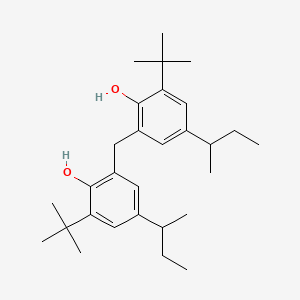
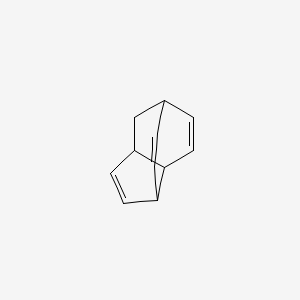
![N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide](/img/structure/B14465721.png)
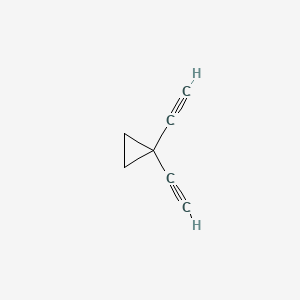
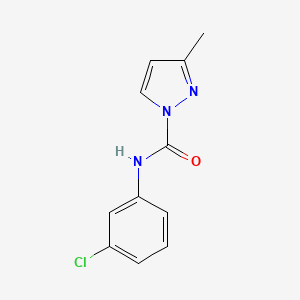

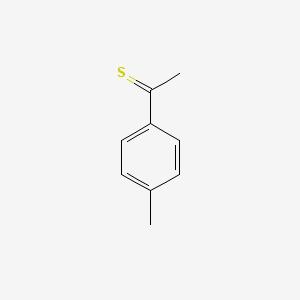
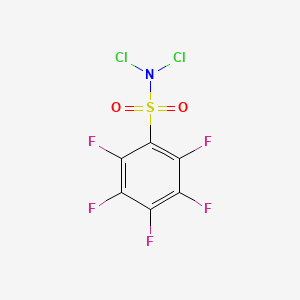
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)

![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)

![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)
